molecular formula C6H15NS B12124140 Ethanamine, 2-(butylthio)- CAS No. 3581-01-9

Ethanamine, 2-(butylthio)-

Cat. No.: B12124140
CAS No.: 3581-01-9
M. Wt: 133.26 g/mol
InChI Key: PQKHJKIUTWBNGR-UHFFFAOYSA-N
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Description

Overview of Organosulfur Amines in Chemical Sciences

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to many areas of chemical and medicinal science. ohio.gov These compounds are found in a wide array of biologically active molecules and natural products. ohio.gov Within this broad class, organosulfur amines, which contain both a sulfur atom and a nitrogen-containing functional group, are of significant interest. These molecules are prevalent in nature, forming the building blocks of essential amino acids such as methionine and cysteine, and are involved in crucial biological processes. nih.govresearchgate.net The diverse oxidation states of sulfur, combined with the properties of the amine group, give rise to a wide range of chemical reactivity and potential applications. researchgate.net In recent years, the synthesis of organosulfur compounds, including those with sulfur-nitrogen bonds like sulfenamides, sulfinamides, and sulfonamides, has been a major focus in pharmaceutical and materials science research due to their valuable properties. rsc.org

Structural Context of Ethanamine, 2-(butylthio)- within Thioether Amine Chemistry

Ethanamine, 2-(butylthio)- belongs to the thioether amine class of compounds. Thioethers, also known as sulfides, are characterized by a C-S-C linkage. ohio.gov The incorporation of an amine functional group into a thioether molecule creates a bifunctional ligand with both a soft sulfur donor and a hard nitrogen donor. This dual functionality makes thioether amines valuable ligands in coordination chemistry, capable of binding to a variety of transition metals to form stable complexes. wikipedia.orgnih.gov The coordination chemistry of such ligands is often intricate, with the potential for creating chiral centers and unique three-dimensional structures. nih.govresearchgate.net The ethanamine backbone of Ethanamine, 2-(butylthio)- provides a flexible two-carbon spacer between the sulfur and nitrogen atoms, allowing for the formation of stable five-membered chelate rings when coordinated to a metal center. The nature of the substituents on both the sulfur and nitrogen atoms can significantly influence the electronic and steric properties of the resulting metal complexes, making thioether amines a versatile platform for catalyst and materials design. researchgate.net

Significance of the Butylthio Moiety and Ethanamine Scaffold in Chemical Design

The two primary structural components of Ethanamine, 2-(butylthio)-, the butylthio group and the ethanamine scaffold, each contribute to its chemical identity and potential utility.

The ethanamine scaffold (-CH₂CH₂NH₂) is a common structural motif, or pharmacophore, found in a vast number of biologically active compounds and pharmaceuticals. ohio.gov This scaffold is present in many neurotransmitters and hormones, and its incorporation into a molecule can facilitate interactions with biological targets such as receptors and enzymes. cymitquimica.com The primary amine group is a key site for hydrogen bonding and can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies. vulcanchem.com The ethanamine structure is a foundational element in the design of molecules targeting the central nervous system, among other therapeutic areas.

Chemical Properties of Ethanamine, 2-(butylthio)-

PropertyValue
CAS Number 3581-01-9
Molecular Formula C₆H₁₅NS
Molecular Weight 133.26 g/mol
Synonyms 2-(Butylthio)ethylamine, 2-(Butylsulfanyl)ethanamine

This data is compiled from publicly available chemical supplier information. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3581-01-9

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

2-butylsulfanylethanamine

InChI

InChI=1S/C6H15NS/c1-2-3-5-8-6-4-7/h2-7H2,1H3

InChI Key

PQKHJKIUTWBNGR-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCN

Origin of Product

United States

Reaction Chemistry and Mechanistic Studies of Ethanamine, 2 Butylthio Analogues

Reactivity of the Thioether Linkage in 2-(Butylthio)ethanamines

The sulfur atom in the thioether linkage of 2-(butylthio)ethanamine analogues is a focal point for a range of chemical transformations, including oxidation, reduction, and cyclization reactions.

Oxidation and Reduction Processes Involving Sulfur

The thioether group is susceptible to oxidation by various oxidizing agents. The oxidation of thioethers can be finely tuned by altering the substituent groups attached to the sulfur atom, which in turn affects the nucleophilicity of the sulfur. nih.gov For instance, the reaction of thioethers with oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), or peroxyacids can lead to the formation of sulfoxides and subsequently sulfones. nih.govmasterorganicchemistry.com This process involves the transfer of an oxygen atom to the sulfur, which acts as a nucleophile. nih.gov The general mechanism for thioether oxidation by H₂O₂ involves the nucleophilic attack of the sulfur atom on the peroxide. nih.gov

Conversely, reduction processes can also occur. Redox reactions are characterized by the transfer of electrons, resulting in changes in the oxidation states of the reacting species. libretexts.orgatlanticoer-relatlantique.ca In the context of 2-(butylthio)ethanamine analogues, the sulfur atom can participate in redox processes. For example, in certain reactions, copper can be reduced from a +1 to a zero oxidation state while sulfur is oxidized. ncert.nic.in

ReactantOxidizing AgentProduct(s)
ThioetherHydrogen Peroxide (H₂O₂)Sulfoxide (B87167), Sulfone
ThioetherOzone (O₃)Sulfoxide, Sulfone
ThioetherPeroxyacids (e.g., m-CPBA)Sulfoxide, Sulfone

This table summarizes common oxidation reactions of thioethers.

Formation of Thioether-Containing Cyclic Systems

The bifunctional nature of 2-(butylthio)ethanamine analogues makes them valuable precursors for the synthesis of thioether-containing cyclic systems. These cyclization reactions can be achieved through various strategies. For instance, the reaction of di- and tri-functional monomers can lead to the formation of network polymers. ntu.edu.sg The thiol-ene reaction, a "click" chemistry process, provides an efficient route to functional tripodal thioethers by reacting compounds like 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) (TAT) with various thiols. researchgate.net This reaction is known for its high yield and tolerance of a wide range of functional groups. researchgate.net

Another approach involves the substitution of disulfide bonds in peptides with more stable thioether linkages, such as cystathionine (B15957) bridges. nih.gov This has been applied to the therapeutic peptide compstatin, where solid-phase peptide synthesis utilizing orthogonally-protected cystathionine building blocks leads to cyclic thioether-containing analogues with maintained or improved biological activity. nih.gov

Reactions at the Amine Moiety

The primary amine group in 2-(butylthio)ethanamine analogues is a versatile functional handle that readily participates in a variety of organic reactions, including alkylation, acylation, and condensation.

Alkylation and Acylation Reactions

Alkylation introduces an alkyl group onto the amine, while acylation introduces an acyl group. libretexts.org These reactions are fundamental in modifying the structure and properties of the parent molecule. Alkylation can be achieved by reacting the amine with an alkyl halide. libretexts.org Similarly, acylation is often carried out using an acid chloride or anhydride. libretexts.org These reactions proceed via nucleophilic attack of the amine on the electrophilic carbon of the alkylating or acylating agent. It is important to note that polyalkylation can sometimes be a competing process in Friedel-Crafts alkylation reactions, where the introduction of the first alkyl group can activate the ring for further substitution. libretexts.org

Reaction TypeReagentProduct
AlkylationAlkyl Halide (R-X)Secondary or Tertiary Amine
AcylationAcid Chloride (RCOCl)Amide
AcylationAcid Anhydride ((RCO)₂O)Amide

This table illustrates typical alkylation and acylation reactions of primary amines.

Condensation Reactions and Imine Formation

Condensation reactions involving the amine group are crucial for building larger molecular architectures. A key example is the reaction with a carboxylic acid to form an amide bond, a reaction that is the basis for protein synthesis where amino acids are linked together. libretexts.org This process typically involves the elimination of a small molecule, such as water. libretexts.org

The amine group can also react with aldehydes or ketones to form imines (Schiff bases). This reaction is often reversible and can be catalyzed by acid. However, the resulting imines can be susceptible to hydrolysis, especially in the presence of water and metal ions, which can lead to the regeneration of the amine and the carbonyl compound. researchgate.net

Mechanistic Investigations of Ligand-Metal Interactions

The presence of both a soft thioether sulfur donor and a hard amine nitrogen donor makes 2-(butylthio)ethanamine and its analogues excellent ligands for a variety of metal ions. The study of the resulting metal complexes provides valuable insights into coordination chemistry and reaction mechanisms.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating the details of metal-ligand bonding. researchgate.netmdpi.com These studies can elucidate orbital interactions and help predict the stability and reactivity of metal complexes. researchgate.net For instance, in square-planar platinum(II) and rhodium(I) complexes, the trans effect, where a ligand influences the rate of substitution of the ligand opposite to it, has been studied theoretically. acs.org The investigation of such complexes, including those with ligands like [2-(tert-butylthio)ethyl]amine, contributes to a deeper understanding of fundamental inorganic reaction mechanisms. acs.org

Metal IonLigand TypeKey Interaction Feature
Platinum(II), Rhodium(I)Thioether-amineTrans effect studies acs.org
Copper(I)N3S ThioetherO₂ and O₃ reactivity researchgate.net
Nickel(0)Bis(carbene)Bent coordination geometry researchgate.net
Lead(II)MacrocyclicDominant electrostatic interactions mdpi.com

This table highlights some examples of mechanistic studies on ligand-metal interactions involving thioether-containing ligands.

Studies on Coordination-Site Exchange Reactions

Host-Guest Interactions and Supramolecular Assembly

The principles of host-guest chemistry and supramolecular assembly are central to the development of new sensors and functional materials. An analogue of Ethanamine, 2-(butylthio)-, specifically 2-[4-(2-aminoethylthio)butylthio]ethanamine, has been utilized as a foundational component in the design of a fluorescent sensor. mdpi.com This demonstrates the capacity of such molecules to act as acyclic hosts, which possess flexible ligand systems with strategically positioned donor atoms. nih.gov These donor atoms can self-assemble around a guest molecule, driven by favorable electrostatic interactions. nih.gov

In one study, 2-[4-(2-aminoethylthio)butylthio]ethanamine was modified with dansyl fluorophores to create a new macromolecule. mdpi.comresearchgate.net This resultant compound was investigated for its sensing properties towards various metal ions. researchgate.net Molecular modeling studies indicated that the recognition process involves the self-assembly of the reagent and the guest ion, in this case, Hg²⁺, to form a helical wrapping structure. researchgate.netresearchgate.net This assembly is stabilized by the electrostatic interactions between the mercury ion and the sulfur, oxygen, and nitrogen atoms of the ligand, as well as aromatic moieties. researchgate.netresearchgate.net This process of forming a stable complex through non-covalent interactions is a hallmark of supramolecular assembly.

Ligand Selectivity in Metal Ion Complexation

The strategic placement of donor atoms in a ligand framework is critical for achieving selectivity in metal ion complexation. The aforementioned fluorescent sensor based on a derivative of Ethanamine, 2-(butylthio)- demonstrated pronounced selectivity for mercury(II) ions (Hg²⁺) over a range of other transition metal, alkali, and alkali earth ions. mdpi.comresearchgate.net

The design of the ligand, 2-[4-(2-aminoethylthio)butylthio]ethanamine, with its sulfur and nitrogen donor atoms, was based on the fundamental requirements for selective host-guest interactions in supramolecular chemistry. mdpi.comnih.gov When this ligand was incorporated into a sensor molecule, it exhibited a high degree of selectivity for Hg²⁺, even in the presence of potentially competing ions such as silver (Ag⁺), copper (Cu²⁺), and cadmium (Cd²⁺). nih.govresearchgate.net The fluorescence of the sensor molecule was significantly quenched upon complexation with Hg²⁺, an effect that was minimal with other tested ions. researchgate.net This "ON-OFF" type fluorescence switching provides a clear signal for the presence of the target ion. researchgate.net

The selectivity of the sensor was systematically tested against a variety of metal ions. The results, summarized in the table below, clearly indicate the preferential binding of the sensor to Hg²⁺.

Table 1: Normalized fluorescence intensity of the sensor molecule in the presence of various metal ions, demonstrating the high selectivity for Hg²⁺.

Metal IonNormalized Fluorescence Intensity
Hg²⁺~0.1
Ag⁺~0.9
Ba²⁺~1.0
Ca²⁺~1.0
Cd²⁺~0.95
Co²⁺~1.0
Cu²⁺~0.8
Fe³⁺~0.9
Mn²⁺~1.0
Na⁺~1.0
Ni²⁺~1.0
Pb²⁺~1.0
Zn²⁺~1.0
Fe²⁺~1.0
Data sourced from selectivity studies which demonstrate the high selectivity of the sensor for Hg²⁺ in comparison with other cations. researchgate.net

The high selectivity is attributed to the specific coordination environment created by the self-assembly of the ligand around the Hg²⁺ ion, which is a result of favorable electrostatic (ion-dipole) interactions. nih.gov This research highlights the potential for designing highly selective ligands based on the Ethanamine, 2-(butylthio)- scaffold for applications in sensing and separation technologies.

Advanced Spectroscopic and Spectrometric Characterization of 2 Butylthio Ethanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. libretexts.orglibretexts.org For the parent compound, 2-(butylthio)ethanamine, the spectrum is characterized by distinct signals corresponding to the butyl and the ethanamine moieties.

Protons on carbons adjacent to electronegative atoms like sulfur and nitrogen are deshielded and thus resonate at a lower field (higher ppm value). libretexts.orgoregonstate.edu The protons of the two methylene (B1212753) groups between the sulfur and nitrogen atoms (-S-CH₂-CH₂-N-) are expected to appear as complex multiplets due to coupling with each other and adjacent protons. The terminal methyl group of the butyl chain is the most shielded and appears at the highest field (lowest ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Butylthio)ethanamine Predicted values are based on standard chemical shift ranges for similar functional groups. libretexts.orglibretexts.orgoregonstate.edu

Assignment Structure Fragment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
aCH₃ -CH₂-CH₂-CH₂-S-0.8 - 1.0Triplet (t)
bCH₃-CH₂ -CH₂-CH₂-S-1.3 - 1.5Sextet
cCH₃-CH₂-CH₂ -CH₂-S-1.5 - 1.7Quintet
dCH₃-CH₂-CH₂-CH₂ -S-2.4 - 2.6Triplet (t)
e-S-CH₂ -CH₂-NH₂2.6 - 2.8Triplet (t)
f-S-CH₂-CH₂ -NH₂2.8 - 3.0Triplet (t)
g-CH₂-NH₂ 1.5 - 2.5Broad Singlet (br s)

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. docbrown.info In 2-(butylthio)ethanamine, six distinct signals are expected, corresponding to each carbon atom in the structure. Similar to ¹H NMR, carbons bonded to the electronegative sulfur and nitrogen atoms are deshielded and appear at lower fields. chemguide.co.uk The chemical shifts provide direct evidence of the number of unique carbon environments. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Butylthio)ethanamine Predicted values are based on standard chemical shift ranges. docbrown.infochemguide.co.uk

Assignment Structure Fragment Predicted Chemical Shift (δ, ppm)
C1CH₃ -CH₂-CH₂-CH₂-S-13 - 15
C2CH₃-CH₂ -CH₂-CH₂-S-21 - 23
C3CH₃-CH₂-CH₂ -CH₂-S-31 - 33
C4CH₃-CH₂-CH₂-CH₂ -S-33 - 35
C5-S-CH₂ -CH₂-NH₂35 - 38
C6-S-CH₂-CH₂ -NH₂40 - 43

Derivatives of 2-(butylthio)ethanamine can be functionalized, for example, by reacting the amine group with a phosphine-containing moiety to create multidentate ligands. These phosphine-thioether amine ligands are valuable in coordination chemistry. ³¹P NMR spectroscopy is a highly sensitive technique for characterizing such compounds and their metal complexes. scispace.com

The ³¹P chemical shift is highly dependent on the electronic environment of the phosphorus atom, including the nature of the substituents and its coordination to a metal center. researchgate.net Upon coordination to a transition metal, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex – δligand), is typically observed. researchgate.net This shift provides insight into the nature of the metal-phosphorus bond. nih.gov Studies on chiral lithium amides with chelating phosphine (B1218219) groups have demonstrated strong lithium-phosphorus interactions, which are readily detected by ³¹P NMR and show characteristic couplings. semanticscholar.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For 2-(butylthio)ethanamine (C₆H₁₅NS), the expected exact mass of the protonated molecular ion, [M+H]⁺, can be calculated with high precision. This allows for unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass. HRMS is a standard technique for the characterization of newly synthesized organic compounds. nih.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. The fragmentation of 2-(butylthio)ethanamine is expected to be directed by the functional groups, namely the thioether and the amine.

Common fragmentation pathways include α-cleavage, which is the breaking of the bond adjacent to a heteroatom. nih.gov

α-cleavage next to Nitrogen: Cleavage of the C-C bond adjacent to the amine group can result in the formation of a stable iminium ion (e.g., CH₂=NH₂⁺ at m/z 30).

α-cleavage next to Sulfur: Cleavage of the C-C bond adjacent to the sulfur atom can also occur. More prominently, cleavage of the butyl C-S bond can lead to the loss of the butyl group and the formation of a [C₄H₉]⁺ fragment (m/z 57) or a [CH₂CH₂NH₂]⁺ fragment.

C-S Bond Cleavage: The cleavage of the sulfur-carbon bonds is a characteristic fragmentation pathway for thioethers. This can result in ions corresponding to the butyl group ([C₄H₉]⁺, m/z 57) and the 2-aminoethylthio fragment.

Analysis of these patterns helps confirm the connectivity of the atoms within the molecule. ntnu.edu.tw

Table 3: Predicted Major Fragment Ions for 2-(Butylthio)ethanamine in MS

m/z Proposed Fragment Ion Possible Origin
134[C₆H₁₅NS+H]⁺Protonated Molecular Ion
75[CH₂SCH₂CH₂NH₂]⁺Loss of C₄H₈
61[CH₂CH₂NH₃]⁺Cleavage of S-CH₂ bond
57[C₄H₉]⁺Cleavage of S-CH₂ bond (butyl cation)
30[CH₂NH₂]⁺α-cleavage next to nitrogen

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within 2-(butylthio)ethanamine derivatives. These two methods are complementary, as the selection rules governing them differ; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy detects changes in polarizability.

In 2-(butylthio)ethanamine, the key vibrational modes are associated with the primary amine (N-H), the thioether (C-S), and the alkyl (C-H) groups.

Amine Group Vibrations: The primary amine group gives rise to characteristic N-H stretching vibrations. Typically, two bands are observed in the IR spectrum for a primary amine: an asymmetric stretching mode and a symmetric stretching mode, usually found in the 3300-3500 cm⁻¹ region. ias.ac.inyoutube.com N-H bending vibrations, often referred to as scissoring modes, appear in the 1590-1650 cm⁻¹ range.

Thioether Group Vibrations: The C-S stretching vibration is a key indicator of the thioether linkage. These bonds produce weak to medium intensity bands in the IR spectrum, typically located in the 600-800 cm⁻¹ range. Raman spectroscopy is particularly effective for identifying C-S bonds due to the high polarizability of the sulfur atom.

Alkyl Chain Vibrations: The butyl and ethyl groups contribute characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching modes for methylene (CH₂) and methyl (CH₃) groups are observed just below 3000 cm⁻¹. pressbooks.pub Bending vibrations for these groups appear in the fingerprint region (below 1500 cm⁻¹), such as the CH₂ scissoring mode around 1465 cm⁻¹. pressbooks.pub

The table below summarizes the expected vibrational frequencies for the core functional groups in 2-(butylthio)ethanamine.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Primary AmineN-H Asymmetric Stretch3350 - 3500IR, Raman
N-H Symmetric Stretch3250 - 3400IR, Raman
N-H Scissoring (Bend)1590 - 1650IR
Alkyl ChainsC-H Asymmetric Stretch2950 - 2975IR, Raman
C-H Symmetric Stretch2850 - 2875IR, Raman
CH₂ Bending (Scissor)~1465IR
ThioetherC-S Stretch600 - 800IR, Raman (strong)

This table presents representative data compiled from general spectroscopic principles and data for analogous compounds. ias.ac.inyoutube.compressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For saturated compounds like 2-(butylthio)ethanamine, which lack extensive conjugation or chromophores, the observable absorptions are typically in the UV range and result from transitions of non-bonding (n) and bonding (σ) electrons to antibonding orbitals (σ*).

Thioether Transitions: The sulfur atom in the thioether group possesses two lone pairs of non-bonding electrons. This allows for a low-energy n→σ* transition, which typically results in a weak absorption band in the 200-240 nm range. researchgate.net

Amine Transitions: Similarly, the nitrogen atom of the primary amine group has a lone pair of non-bonding electrons. This leads to an n→σ* transition, which for simple alkylamines, results in a weak absorption band typically below 220 nm.

When 2-(butylthio)ethanamine acts as a ligand and coordinates to a metal center, new and more intense absorption bands, known as charge-transfer (CT) bands, can appear. These transitions involve the movement of an electron between the ligand and the metal.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron moves from a ligand-based orbital to a metal-based orbital. For a ligand like 2-(butylthio)ethanamine, the lone pairs on the sulfur and nitrogen atoms are potential sources for these electrons.

Metal-to-Ligand Charge Transfer (MLCT): These transitions occur when an electron moves from a metal-based orbital to a ligand-based orbital. This is less common for simple alkylthio-alkanamine ligands as they lack low-lying π* orbitals.

The table below outlines the principal electronic transitions expected for 2-(butylthio)ethanamine.

Functional Group / ComplexTransition TypeExpected λmax Range (nm)Molar Absorptivity (ε)
Thioether (-S-)n → σ200 - 240Low
Amine (-NH₂)n → σ< 220Low
Metal ComplexLMCT250 - 600 (Varies with metal)Moderate to High

This table presents representative data based on typical values for the specified functional groups and transition types. researchgate.netimpactfactor.org

Advanced Spectroscopic Methods in Catalyst Activation Studies (e.g., XAS, EPR)

When 2-(butylthio)ethanamine derivatives serve as ligands in coordination complexes for catalysis, advanced spectroscopic techniques such as X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) are invaluable for elucidating the structure and electronic properties of the active catalytic species.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a sample. It is particularly useful for studying the metal center in a catalyst under reaction conditions. nih.govresearchgate.net XAS is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. For instance, a shift in the absorption edge energy to higher values upon ligand coordination can indicate an increase in the metal's oxidation state. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region reveals detailed information about the local atomic environment of the metal center, including the number, type, and distances of neighboring atoms. In a catalyst containing a 2-(butylthio)ethanamine ligand, EXAFS can directly measure the metal-sulfur and metal-nitrogen bond lengths, providing definitive evidence of coordination. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It is highly effective for studying paramagnetic metal complexes, such as those involving Cu(II) or Fe(III), which are common in catalysis. cardiff.ac.ukacs.org EPR spectra provide detailed information about the electronic environment of the unpaired electron. For a metal complex with a 2-(butylthio)ethanamine ligand, EPR can:

Confirm the Metal's Oxidation State: The presence of an EPR signal can confirm a paramagnetic state (e.g., Cu(II)).

Determine Coordination Geometry: The g-values and hyperfine coupling constants obtained from an EPR spectrum are sensitive to the geometry of the metal complex. For example, different parameters are observed for square-planar versus tetrahedral or octahedral geometries. acs.orgnih.gov

Probe Ligand Interactions: Hyperfine coupling to the nitrogen atom of the amine group can often be resolved, providing direct evidence of the metal-nitrogen bond and information about its covalent character. cardiff.ac.uk

These advanced methods are crucial for understanding the process of catalyst activation, where a precatalyst is converted into the active species, often involving changes in the metal's oxidation state or coordination sphere. By applying XAS and EPR, researchers can directly observe the binding of the 2-(butylthio)ethanamine ligand and monitor structural changes at the metal's active site. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 2 Butylthio Ethanamine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Butylthio)ethanamine, these methods can provide a detailed picture of its electronic structure, which governs its reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on 2-(Butylthio)ethanamine are not widely published, this approach is ideally suited to determine its ground-state geometry, orbital energies, and electron density distribution. Such calculations would reveal the most stable three-dimensional arrangement of the atoms and provide insights into the molecule's polarity and intermolecular interactions. Furthermore, time-dependent DFT (TD-DFT) could be employed to explore the nature of its electronic excited states, which is crucial for understanding its potential photochemical behavior.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of understanding a molecule's reactivity. For 2-(Butylthio)ethanamine, the energy and spatial distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, likely associated with the lone pairs on the nitrogen and sulfur atoms. Conversely, the LUMO's characteristics would point to the sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A larger gap generally implies higher stability and lower reactivity.

Table 1: Hypothetical Molecular Orbital Data for 2-(Butylthio)ethanamine (Note: This table is illustrative and based on general principles of quantum chemistry, as specific experimental or calculated data for this compound is not readily available in the literature.)

Molecular OrbitalEnergy (eV)Primary Atomic ContributionImplication for Reactivity
HOMO-8.5N, SElectron donation, site of oxidation
LUMO2.1C-S, C-N antibondingElectron acceptance, site of reduction
HOMO-LUMO Gap10.6---High kinetic stability

Molecular Dynamics Simulations for Conformational Analysis

Due to the flexibility of its butyl and ethyl chains, 2-(Butylthio)ethanamine can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the motion of the atoms over time, MD can identify the lowest energy conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological systems.

Modeling of Intermolecular Interactions and Self-Assembly

The presence of both a hydrogen bond donor (the amine group) and acceptor (the nitrogen atom), as well as the polarizable sulfur atom, suggests that 2-(Butylthio)ethanamine can participate in a variety of intermolecular interactions. Computational modeling can be used to quantify the strength of hydrogen bonds and van der Waals forces between molecules. These models can also predict whether the compound is likely to form aggregates or self-assemble into larger structures in different environments, which is crucial for understanding its behavior in solution and in the solid state.

Prediction of Reaction Mechanisms and Transition States

Theoretical modeling is an invaluable tool for elucidating the pathways of chemical reactions. For 2-(Butylthio)ethanamine, computational methods could be used to predict the mechanisms of reactions such as N-alkylation, S-oxidation, or its interaction with metal ions. By calculating the energies of reactants, products, and transition states, researchers can determine the activation energies and reaction rates, providing a detailed understanding of the reaction kinetics and thermodynamics. This predictive capability is essential for designing new synthetic routes and for understanding the compound's potential metabolic fate.

Coordination Chemistry of Ethanamine, 2 Butylthio Derived Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from Ethanamine, 2-(butylthio)- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Ligands containing thioether and amine functionalities, such as derivatives of Ethanamine, 2-(butylthio)-, have been successfully used to form stable complexes with a variety of transition metals.

Palladium (Pd): Palladium(II) complexes with amine and thioether ligands have been synthesized and characterized. mdpi.comcore.ac.uk These complexes are of interest for their potential applications in catalysis and as models for biological systems. mdpi.com The coordination geometry around the palladium center is typically square-planar. mdpi.com

Nickel (Ni): Nickel(II) complexes can be synthesized by reacting a nickel(II) salt with ligands containing amine groups. lasalle.edunih.gov The resulting complexes can exhibit various geometries, including octahedral. inorgchemres.org The stability of these complexes is often enhanced by the chelate effect when using multidentate ligands. lasalle.edu

Chromium (Cr): Chromium(III) complexes with sulfur-containing ligands have been developed, demonstrating the affinity of chromium for sulfur donors. mdpi.com The electronic properties of the ligand, including the presence of thioether groups, can influence the Lewis acidity of the chromium center. mdpi.com

Ruthenium (Ru): Ruthenium(II) complexes with sulfur-containing ligands have been synthesized. acs.orgresearchgate.net These complexes can exhibit distorted octahedral geometries. researchgate.net The reactivity of ruthenium-amine complexes, including ligand dehydrogenation, has also been a subject of study. nih.gov

Gold (Au) and Silver (Ag): Gold(I) and silver(I) have a strong affinity for soft sulfur donors, leading to the formation of stable complexes with thioether-containing ligands. researchgate.netmdpi.comnih.govresearchgate.net The coordination geometry around Au(I) is often linear, with coordination to two sulfur atoms. semanticscholar.org Aurophilic (Au···Au) interactions can also influence the solid-state structures of these complexes. mdpi.comsemanticscholar.org

Copper (Cu): Copper(II) complexes with mixed nitrogen and sulfur donor ligands can be synthesized, and their structures have been characterized. mdpi.comnih.govmdpi.com The coordination environment around the copper center can vary, leading to different geometries. nih.govmdpi.com

A summary of representative metal complexes with related thioether-amine type ligands is presented below:

MetalRepresentative Complex TypeCoordination GeometryReference
Pd(II)[PdCl(R)(N,S-ligand)]Square-planar core.ac.uk
Ni(II)Ni(ligand)₂₂Octahedral inorgchemres.org
Cr(III)[Cr(ligand)Cl₂]Octahedral mdpi.com
Ru(II)[RuCl₂(η⁶-p-cym)(ligand-κN)]Distorted Octahedral researchgate.net
Au(I)[Au(S-ligand)₂]⁻Linear semanticscholar.org
Ag(I)[Ag(S,N-ligand)]nPolymeric researchgate.net
Cu(II)[Cu(ligand)(NO₃)₂]Distorted Square-pyramidal mdpi.com

Ligand Design Principles for Selective Coordination

The design of ligands is crucial for controlling the properties and reactivity of metal complexes. By systematically modifying the ligand structure, it is possible to tune the steric and electronic environment around the metal center, thereby influencing its coordination behavior and catalytic activity.

The butylthio group in Ethanamine, 2-(butylthio)- plays a significant role in determining the steric and electronic properties of the ligand and its corresponding metal complexes.

Steric Effects: The butyl group introduces steric bulk near the sulfur donor atom. This steric hindrance can influence the coordination geometry of the metal complex, potentially favoring the formation of specific isomers or preventing the coordination of bulky substrates. rsc.orgillinois.edursc.org The flexibility of the butyl chain allows it to adopt various conformations to minimize steric clashes.

Electronic Effects: The thioether sulfur atom is a soft, polarizable donor with available lone pairs of electrons that can engage in σ-donation to the metal center. rsc.org The electron-donating nature of the alkyl group can modulate the electron density on the sulfur atom, which in turn influences the strength of the metal-sulfur bond. rsc.orgrsc.org The electronic properties of the ligand can impact the redox potential of the metal center and its reactivity in catalytic cycles. rsc.org

The interplay of these steric and electronic effects can be harnessed to design ligands with specific properties for applications in areas such as catalysis and materials science. rsc.orgresearchgate.netnih.gov

Spectroscopic and Computational Probes of Metal-Ligand Bonding

A combination of spectroscopic techniques and computational methods provides powerful tools for elucidating the nature of metal-ligand bonding in complexes derived from Ethanamine, 2-(butylthio)-.

Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of the metal-ligand bonds. nih.gov Changes in the vibrational frequencies upon coordination can provide information about the strength of the metal-sulfur and metal-nitrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to probe the electronic environment of the ligand upon coordination. Changes in the chemical shifts of the protons and carbons near the donor atoms can provide insights into the nature of the metal-ligand interaction. iaea.org

UV-Visible Spectroscopy: The electronic transitions in the metal complexes can be studied using UV-Vis spectroscopy. nih.gov These transitions, often involving d-d or charge-transfer bands, are sensitive to the coordination environment and the nature of the metal-ligand bonding.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic structures of transition metal complexes. nih.govnih.govtum.de These calculations can provide valuable information about bond lengths, bond angles, and orbital interactions, complementing experimental data.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution in a molecule, providing a quantitative description of the chemical bonds, including the degree of covalent and ionic character in the metal-ligand interactions. nih.gov

Through the combined application of these experimental and theoretical methods, a detailed understanding of the factors governing the stability, structure, and reactivity of metal complexes with Ethanamine, 2-(butylthio)- derived ligands can be achieved. tcu.edudntb.gov.ua

Applications of Ethanamine, 2 Butylthio in Chemical Synthesis and Materials Science

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

Ethanamine, 2-(butylthio)- serves as a fundamental building block in organic synthesis, a process of constructing complex molecules from simpler ones. cymitquimica.comsigmaaldrich.com Its bifunctional nature, possessing both a nucleophilic amine group and a sulfur-containing thioether, makes it a versatile reagent for a variety of chemical transformations. fiveable.meebi.ac.uk The primary amine can readily participate in reactions to form amides, imines, and other nitrogen-containing functionalities, which are crucial components of many organic compounds. fiveable.me

The presence of the butylthio group introduces sulfur into the molecular framework, which can influence the properties of the final product and participate in further reactions. This dual functionality allows for the stepwise or simultaneous construction of different parts of a target molecule. For instance, the amine can be protected while the thioether is manipulated, or vice versa, providing chemists with strategic flexibility in multi-step syntheses. This controlled reactivity is essential for the efficient and precise assembly of complex organic structures.

Catalysis in Organic Reactions

In the realm of catalysis, Ethanamine, 2-(butylthio)- and its derivatives play a crucial role, particularly as ligands in transition metal-catalyzed reactions. numberanalytics.com Transition metal catalysts are instrumental in a vast number of chemical transformations, and the ligands that coordinate to the metal center are key to controlling the catalyst's activity and selectivity. slideshare.net

Ligands in Transition Metal Catalysis (e.g., Hydrogenation, Alkene Oxidation)

Derivatives of Ethanamine, 2-(butylthio)- have been effectively employed as ligands in transition metal catalysis, influencing the outcomes of important reactions like hydrogenation and alkene oxidation. google.commdpi.com In these catalytic systems, the nitrogen and sulfur atoms of the ligand can coordinate with a transition metal, such as ruthenium or palladium, creating a catalytically active complex. google.comucl.ac.uknih.gov

For instance, a patent describes a process for the hydrogenation of substrates containing a carbon-heteroatom double bond using a transition metal complex with a tridentate or bidentate ligand containing nitrogen, sulfur, and phosphorus atoms. google.com The coordination of these atoms to the metal center is crucial for the catalytic activity. google.com These catalysts have shown effectiveness in the hydrogenation of various functional groups, including esters and ketones, to produce valuable chiral alcohols. ajchem-b.com

In the context of alkene oxidation, thioether ligands have been shown to influence the regioselectivity of the reaction. ucl.ac.uk Palladium-catalyzed oxidation of alkenes is a powerful tool in organic synthesis, and the choice of ligand can direct the reaction to produce either linear or branched products. ucl.ac.uknih.gov While specific studies focusing solely on Ethanamine, 2-(butylthio)- as a ligand for alkene oxidation are not prevalent, the known activity of similar thioether-containing ligands suggests its potential in this area. mdpi.comucl.ac.ukmsstate.edursc.org The development of manganese-based catalysts with various ligands, including those with nitrogen and sulfur donors, for alkene oxidation highlights the ongoing research in this field. rsc.org

Synthesis of Functional Molecules and Sensors

The unique properties of Ethanamine, 2-(butylthio)- make it a valuable precursor for the synthesis of a variety of functional molecules, including fluorescent sensors and sulfur-containing polymers.

Precursors for Fluorescent Sensors

A significant application of Ethanamine, 2-(butylthio)- derivatives is in the development of fluorescent sensors for the detection of metal ions. nih.gov These sensors are designed to exhibit a change in their fluorescence properties upon binding to a specific analyte, allowing for its detection and quantification. nih.gov

A notable example is the synthesis of a novel fluorescent sensor for the highly selective detection of mercury(II) ions. nih.gov This sensor was constructed from a macromolecule based on 2-[4-(2-aminoethylthio)butylthio]ethanamine, a derivative of Ethanamine, 2-(butylthio)-. nih.gov The sensor demonstrated a pronounced "ON-OFF" type fluorescence switching in the presence of Hg2+ ions, with a low detection limit. nih.gov Molecular modeling studies indicated that the sulfur and nitrogen atoms of the ligand play a crucial role in coordinating with the mercury ion, leading to the observed fluorescence quenching. nih.gov The flexibility of the acyclic ligand system allows it to self-assemble around the guest molecule, enhancing the selectivity of the sensor. nih.gov Other research has also explored BODIPY-based fluorescent sensors with podand ligands containing sulfur and nitrogen atoms for the detection of platinum ions and drugs. rsc.org

Synthesis of Sulfur-Containing Polymers

Ethanamine, 2-(butylthio)- can also serve as a monomer or a building block in the synthesis of sulfur-containing polymers. nih.gov These polymers often exhibit unique properties, such as high refractive indices, metal ion coordination capabilities, and interesting electrochemical behavior, making them suitable for a range of applications in materials science. wiley-vch.de

The synthesis of sulfur-containing polymers can be achieved through various methods, including multicomponent polymerizations. wiley-vch.de For instance, the Willgerodt–Kindler reaction, which involves elemental sulfur, an aldehyde, and an amine, has been adapted for the synthesis of polythioamides. wiley-vch.de While direct polymerization of Ethanamine, 2-(butylthio)- is not explicitly detailed in the provided search results, its bifunctional nature makes it a potential candidate for such polymerizations. The amine group can react with various co-monomers, while the thioether linkage becomes an integral part of the polymer backbone or a pendant group, influencing the final properties of the material. Recent advancements in the synthesis of sulfur-rich polymers from elemental sulfur and epoxides at room temperature offer a robust method for creating dynamic polysulfide polymers. cjps.org

Applications in Nucleic Acid Chemistry (e.g., Thioalkyl Tethers)

In the field of nucleic acid chemistry, derivatives of Ethanamine, 2-(butylthio)- have found application as thioalkyl tethers for the site-specific modification of DNA and RNA. nih.govnih.gov These tethers can be incorporated into oligonucleotides to introduce specific functionalities, such as cross-linking agents or reporter molecules. mdpi.com

The introduction of a thioalkyl tether, often protected as a disulfide during synthesis, allows for the site-specific cross-linking of a nucleic acid to a protein or another nucleic acid molecule. nih.govresearchgate.netresearchgate.net This technique is a powerful tool for studying the structure and function of nucleic acid-protein complexes and for developing new therapeutic and diagnostic agents. nih.govscilit.com For example, procedures have been developed for the preparation of deoxyguanosine and guanosine (B1672433) derivatives containing a thiopropyl tether at the N2 position of guanine. nih.govnih.govresearchgate.netresearchgate.net After incorporation into a DNA or RNA strand, this tether can be deprotected to reveal a reactive thiol group, which can then form a disulfide bond with a cysteine residue in a target protein. nih.govresearchgate.net The use of an ethylamine (B1201723) disulfide moiety is one of the reactive forms that can be generated from the initial tether. nih.govnih.gov

Development of Chemical Standards for Analytical Methods

The development and use of high-purity chemical standards are foundational to the accuracy, reliability, and reproducibility of analytical chemistry. These reference materials are essential for instrument calibration, method validation, and the unambiguous identification and quantification of target analytes in complex matrices. Ethanamine, 2-(butylthio)- (CAS No. 63919-31-3) serves a critical role as a specialized chemical standard, particularly in forensic, environmental, and international security contexts. Its significance is directly linked to its identity as a key degradation product of the V-series nerve agent, VX.

The Organisation for the Prohibition of Chemical Weapons (OPCW), which oversees the implementation of the Chemical Weapons Convention (CWC), lists Ethanamine, 2-(butylthio)- as a CWC-related chemical. It is formed via the hydrolysis of the P-S bond in the VX molecule. Consequently, its presence in environmental samples (e.g., soil, water) or industrial waste can serve as a definitive marker for the original presence or destruction of VX. The development of a certified reference material (CRM) for Ethanamine, 2-(butylthio)- is therefore paramount for laboratories tasked with CWC verification activities, including off-site analysis and on-site inspections.

The primary application of Ethanamine, 2-(butylthio)- as a standard is in chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant method for its detection. As a reference standard, a well-characterized sample of Ethanamine, 2-(butylthio)- is used to:

Determine Retention Time: Establish the precise time at which the analyte elutes from a specific GC column under defined conditions, allowing for its identification in a sample chromatogram.

Generate Reference Mass Spectra: Provide a benchmark electron ionization (EI) mass spectrum. The characteristic fragmentation pattern of Ethanamine, 2-(butylthio)- is used to confirm its identity in unknown samples by matching the fragmentation ions and their relative abundances.

Calibrate Instruments: Create calibration curves for quantitative analysis, enabling laboratories to determine the exact concentration of the analyte in a given sample.

The production of Ethanamine, 2-(butylthio)- as a chemical standard requires rigorous synthesis and purification protocols to achieve a purity level typically exceeding 98-99%. Following synthesis, the material undergoes extensive characterization to confirm its identity and purity. Standard analytical techniques for this characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to verify the molecular structure and identify impurities, and GC-MS to confirm purity and establish the reference analytical data.

The physicochemical properties of Ethanamine, 2-(butylthio)- are crucial for its use as a standard, influencing sample preparation, storage, and analytical conditions.

Table 1: Physicochemical Properties of Ethanamine, 2-(butylthio)-

PropertyValueSignificance in Analytical Standards
CAS Number63919-31-3Provides a unique, unambiguous identifier for the chemical substance.
Molecular FormulaC₆H₁₅NSUsed to calculate the exact molecular weight.
Molecular Weight133.26 g/molEssential for preparing standard solutions of known concentration (molarity/molality).
Boiling Point~198-200 °C (estimated)Influences the selection of GC injection port temperature and oven programming.

For practical application in analytical laboratories, specific instrumental parameters are established using the reference standard. The data generated becomes part of a laboratory's reference database, such as the OPCW Central Analytical Database (OCAD), which is used for international proficiency testing and real-world sample analysis.

Table 2: Representative GC-MS Analytical Data for Ethanamine, 2-(butylthio)- Standard

ParameterTypical Value / DescriptionPurpose
GC Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Standard non-polar column providing reproducible retention times for a wide range of compounds.
Retention Index (Kovats)~1070 - 1090A normalized retention value that is more transferable between instruments and laboratories than absolute retention time.
Mass Spectrometry ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable and characteristic fragmentation patterns.
Key Mass Fragments (m/z)102, 30, 133, 75, 44The most abundant and characteristic ions in the mass spectrum. The base peak is typically m/z 102 [M-CH₂NH₂]⁺, and the molecular ion at m/z 133 [M]⁺ is also observed.

Future Perspectives and Research Challenges for 2 Butylthio Ethanamine Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes to 2-(butylthio)ethanamine and its analogs is a cornerstone for advancing its chemistry. While traditional methods often involve multi-step sequences, future research is anticipated to focus on more direct and atom-economical approaches.

Another area of exploration is the use of microflow reactors for the synthesis of 2-(butylthio)ethanamine. Continuous flow chemistry offers several advantages over batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated process optimization. The development of robust and scalable flow-based methodologies could revolutionize the production of this and other thioether amines.

Furthermore, there is a growing interest in biocatalytic approaches to chemical synthesis. The use of enzymes, either isolated or in whole-cell systems, could offer highly selective and environmentally benign routes to 2-(butylthio)ethanamine. The discovery or engineering of enzymes capable of catalyzing the key bond-forming reactions would represent a significant breakthrough in the sustainable synthesis of this compound.

Synthetic ApproachPotential AdvantagesKey Research Challenges
One-pot HydrothiolationHigh atom economy, reduced wasteRegioselectivity control, catalyst development
Microflow ChemistryEnhanced safety and control, scalabilityReactor design, optimization of reaction parameters
BiocatalysisHigh selectivity, green chemistryEnzyme discovery and engineering, process optimization

Development of New Derivatization Strategies

The primary amine group in 2-(butylthio)ethanamine serves as a versatile handle for a wide array of derivatization reactions, enabling the synthesis of a diverse library of functional molecules. Future research in this area will likely focus on the development of novel and efficient derivatization strategies to access compounds with tailored properties.

One key challenge is the selective functionalization of the amine in the presence of the thioether, or vice versa. While the amine is generally more nucleophilic, the development of orthogonal protection-deprotection strategies or the use of highly specific reagents will be crucial for achieving selective transformations. This will enable the independent modification of both functional groups, leading to a wider range of accessible molecular architectures.

The use of multicomponent reactions (MCRs) represents a powerful strategy for the rapid generation of molecular complexity from simple starting materials. Future work could explore the application of MCRs, such as the Ugi or Passerini reactions, using 2-(butylthio)ethanamine as a key building block. This would allow for the efficient synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the development of novel derivatizing reagents that introduce specific functionalities, such as fluorophores, bioactive moieties, or polymerizable groups, will be of significant interest. For instance, derivatization with fluorescent tags could enable the use of 2-(butylthio)ethanamine-based probes in biological imaging applications. nih.gov

Derivatization StrategyPotential ApplicationsKey Research Challenges
Selective FunctionalizationSynthesis of complex moleculesDevelopment of orthogonal strategies
Multicomponent ReactionsRapid generation of molecular diversityOptimization of reaction conditions
Novel Derivatizing ReagentsBioimaging, drug delivery, materials scienceReagent design and synthesis

Advanced Mechanistic Studies in Catalysis and Coordination

The ability of 2-(butylthio)ethanamine to act as a bidentate N,S ligand for transition metals opens up a vast field of possibilities in catalysis and coordination chemistry. nih.gov Future research will undoubtedly focus on elucidating the detailed mechanisms of catalytic reactions mediated by its metal complexes and on understanding the fundamental principles governing its coordination behavior.

A significant challenge will be to gain a deeper understanding of the role of the thioether sulfur atom in catalysis. While it is known that thioether ligands can stabilize metal centers and influence their electronic properties, the precise nature of these effects and how they translate to catalytic activity and selectivity is often not well understood. Advanced spectroscopic techniques, such as X-ray absorption spectroscopy (XAS), coupled with kinetic studies will be essential for probing the electronic structure and reactivity of catalytic intermediates.

The hemilabile nature of the thioether-metal bond is another area ripe for investigation. The ability of the sulfur atom to reversibly bind and dissociate from the metal center can play a crucial role in creating vacant coordination sites necessary for substrate activation. Detailed mechanistic studies will be required to understand and control this hemilability, which could lead to the development of more efficient and selective catalysts.

Furthermore, the synthesis and characterization of novel coordination complexes of 2-(butylthio)ethanamine with a wide range of transition metals will continue to be an important area of research. This will not only expand the library of known complexes but also provide a platform for discovering new catalytic applications.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly important in modern chemical research. For 2-(butylthio)ethanamine chemistry, the integration of these approaches holds immense promise for the rational design of new catalysts, ligands, and functional molecules.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bonding, and reactivity of 2-(butylthio)ethanamine and its metal complexes. nih.gov These calculations can be used to predict the most stable coordination geometries, to understand the nature of the metal-ligand bonding, and to model the reaction pathways of catalytic cycles. This information can then be used to guide the design of new ligands with improved catalytic performance. nih.gov

A key challenge in this area is the accurate modeling of solvent effects and weak non-covalent interactions, which can play a crucial role in determining the outcome of chemical reactions. The development and application of more sophisticated computational models will be necessary to capture these subtle effects.

The combination of computational screening with high-throughput experimental techniques could accelerate the discovery of new catalysts and materials. For example, virtual libraries of 2-(butylthio)ethanamine derivatives could be computationally screened for their predicted catalytic activity, and the most promising candidates could then be synthesized and tested experimentally. This integrated approach would significantly reduce the time and resources required for the discovery process.

Integrated ApproachPotential BenefitsKey Research Challenges
DFT CalculationsPrediction of structure and reactivityAccurate modeling of solvent and weak interactions
Computational ScreeningAccelerated discovery of new catalystsDevelopment of efficient screening protocols
High-Throughput ExperimentationRapid validation of computational predictionsMiniaturization and automation of experiments

Discovery of Unconventional Chemical Reactivity

Beyond its established roles as a ligand and a building block, 2-(butylthio)ethanamine may possess unconventional chemical reactivity that is yet to be explored. Future research in this area could lead to the discovery of novel transformations and the development of new synthetic methodologies.

One area of interest is the potential for the sulfur atom to participate in radical-mediated reactions. While thioethers are generally considered to be relatively stable, under certain conditions, they can undergo single-electron transfer processes to generate sulfur-centered radicals. The exploration of photochemical or electrochemical methods to induce such reactivity could open up new avenues for the functionalization of 2-(butylthio)ethanamine.

Another intriguing possibility is the use of the bifunctional nature of 2-(butylthio)ethanamine to promote cooperative catalytic processes. For example, the amine and thioether groups could act in concert to activate substrates and facilitate chemical transformations. The design of reactions that harness this cooperative effect could lead to the development of highly efficient and selective catalytic systems.

The investigation of the reactivity of 2-(butylthio)ethanamine under extreme conditions, such as high pressure or temperature, could also reveal novel chemical behavior. These studies could lead to the discovery of new phases of matter or unexpected chemical transformations.

Q & A

Q. What ethical considerations apply when studying psychoactive analogs of 2-(butylthio)ethanamine?

  • Guidelines :
  • Obtain DEA/FDA approvals for Schedule I analogs (e.g., 2C-T derivatives).
  • Follow institutional biosafety protocols for in vivo testing .
  • Disclose conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.